molecular formula C11H23Cl3N4 B2571515 [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride CAS No. 2470279-55-9

[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride

Cat. No. B2571515
CAS RN: 2470279-55-9
M. Wt: 317.68
InChI Key: HUWKDGOVEGJPKG-UJCDWGLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride is a useful research compound. Its molecular formula is C11H23Cl3N4 and its molecular weight is 317.68. The purity is usually 95%.
BenchChem offers high-quality [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

The study by Froelich et al. (1996) details the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, highlighting a method that could be relevant for the synthesis of compounds including "[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine; trihydrochloride" (Froelich et al., 1996).

Drug-likeness and Histamine Receptor Ligands

Research by Sadek et al. (2014) on 2-aminopyrimidines as histamine H3 receptor ligands discusses the structure-activity relationship, providing insight into how modifications to the core structure affect binding affinity and selectivity, which could inform further development of related compounds (Sadek et al., 2014).

Antiosteoclast Activity

A study by Reddy et al. (2012) on the antiosteoclast activity of certain boronates derived from piperidin-2-yl-methanamine demonstrates the potential biomedical applications of these compounds in treating bone-related diseases (Reddy et al., 2012).

5-HT2C Receptor Agonist

Kimura et al. (2004) discuss YM348, a 5-HT2C receptor agonist with potential implications for psychiatric treatment, showing how structural features contribute to its pharmacological profile. This research could guide the development of related compounds with specific receptor targets (Kimura et al., 2004).

Synthesis and Reactivity

The work of Girish et al. (2008) on the synthesis and crystal structure of a sulfonyl-piperidin-4-yl-methanol derivative explores the chemical reactivity and structural analysis, which could be relevant for the synthesis and characterization of related chemical entities (Girish et al., 2008).

properties

IUPAC Name

[(2R,3S)-1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4.3ClH/c1-14-5-3-4-9(6-12)11(14)10-7-13-15(2)8-10;;;/h7-9,11H,3-6,12H2,1-2H3;3*1H/t9-,11+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWKDGOVEGJPKG-UJCDWGLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CN(N=C2)C)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CN(N=C2)C)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride

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